1-Methyl-1H-imidazole-2-sulfinic acid

Drug Metabolism Electrochemistry Bioactivation

1-Methyl-1H-imidazole-2-sulfinic acid (CAS 265986-76-3), also known as Methimazole M14, is a heterocyclic sulfinic acid derivative (C₄H₆N₂O₂S, MW 146.17). It is a critical intermediate, most notably identified as a major metabolite of the antithyroid drug methimazole (MMI) via flavin-containing monooxygenase (FMO)-mediated S-oxygenation.

Molecular Formula C4H6N2O2S
Molecular Weight 146.17 g/mol
CAS No. 265986-76-3
Cat. No. B13110437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazole-2-sulfinic acid
CAS265986-76-3
Molecular FormulaC4H6N2O2S
Molecular Weight146.17 g/mol
Structural Identifiers
SMILESCN1C=CN=C1S(=O)O
InChIInChI=1S/C4H6N2O2S/c1-6-3-2-5-4(6)9(7)8/h2-3H,1H3,(H,7,8)
InChIKeyYSQRUVQCBNCPGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-imidazole-2-sulfinic acid (CAS 265986-76-3): Procurement Guide for a Key Methimazole Metabolite and Redox-Active Intermediate


1-Methyl-1H-imidazole-2-sulfinic acid (CAS 265986-76-3), also known as Methimazole M14, is a heterocyclic sulfinic acid derivative (C₄H₆N₂O₂S, MW 146.17) [1]. It is a critical intermediate, most notably identified as a major metabolite of the antithyroid drug methimazole (MMI) via flavin-containing monooxygenase (FMO)-mediated S-oxygenation [2]. Unlike its fully oxidized sulfonic acid analog or the parent thione drug, this compound occupies a distinct, metastable intermediate oxidation state (S(IV)) that dictates its unique chemical reactivity, particularly in forming covalent adducts with nucleophiles such as N-acetylcysteine [3]. Its primary relevance lies in analytical toxicology, drug metabolism studies, and as a synthetic reference standard for investigating idiosyncratic drug reactions.

Reference Standard Methimazole M14 metabolite; S(IV) sulfinic acid intermediate
Pathway Context FMO-mediated S-oxygenation bioactivation studies
Analytical Fit EC/ESI-MS and LC-MS/MS reactive metabolite screening
Probe Type Electrophilic trapping probe for nucleophilic adduct studies

Why Generic Substitution of 1-Methyl-1H-imidazole-2-sulfinic acid Fails: Quantifying the S(IV) Intermediate State


Substituting 1-Methyl-1H-imidazole-2-sulfinic acid with its closest structural analogs (e.g., 1-Methylimidazole-2-sulfonic acid or Methimazole) introduces critical functional discrepancies that undermine experimental validity. The compound's sulfinic acid group (-S(=O)OH) exists in a metastable sulfur oxidation state (+4) . This confers a distinct electrophilic reactivity; it can form covalent adducts with biological nucleophiles like N-acetylcysteine, a property absent in the over-oxidized sulfonic acid analog (S(VI)) [1]. Furthermore, its generation is highly condition-dependent, favored over the sulfenic acid (S(II)) and sulfonic acid in neutral/basic pH electrochemical oxidation, making it a specific marker for certain oxidative pathways [2]. Using the parent drug methimazole (a thione) or the sulfonic acid metabolite creates fundamentally different redox and reactivity profiles, directly impacting the detection and quantification of reactive metabolites in toxicological assays.

S(IV) vs S(VI) Oxidation State Sulfinic acid (S(IV)) is a metastable redox intermediate; sulfonic acid (S(VI)) is inert. Substitution may shift redox reactivity and adduct formation profiles.
Parent Drug vs Metabolite Reactivity Methimazole (thione) requires bioactivation for electrophilic reactivity. The sulfinic acid metabolite provides direct probe context. Profiles may not transfer.
pH-Dependent Formation Sulfinic acid formation is condition-dependent and favored in neutral/basic pH. Generic substitutes may not replicate this pathway-specific marker profile.

1-Methyl-1H-imidazole-2-sulfinic acid: Head-to-Head Comparative Evidence for Scientific Selection


Metabolic Oxidation Profile: Condition-Dependent Formation vs. Sulfenic and Sulfonic Acid Analogs

In a direct electrochemical mimicry of enzymatic oxidation, 1-Methyl-1H-imidazole-2-sulfinic acid was identified as a major product specifically in neutral and basic media, alongside the sulfenic acid and sulfonic acid. This is distinct from acidic conditions, where the dimeric species was the main product [1]. This demonstrates the compound is a specific marker of non-acidic oxidative bioactivation pathways, unlike its analogs.

Metabolic Oxidation Profile
Head-to-head
Target: Major product in neutral and basic media
Baseline: Dimer (major in acidic media); sulfonic acid also detected
pH-dependent marker for non-acidic bioactivation pathways
EC/ESI-MS; coulometric flow-through cell
Drug Metabolism Electrochemistry Bioactivation Reactive Metabolites

Covalent Adduct Formation: Nucleophilic Trapping vs. Parent Drug Methimazole

The sulfinic acid metabolite displays electrophilic reactivity sufficient to form covalent adducts with nucleophiles. Electrochemical oxidation of methimazole in the presence of N-acetylcysteine resulted in the detection of sulfinic acid-derived adducts, confirming its role as a reactive metabolite capable of modifying biological macromolecules, a critical step in idiosyncratic drug reaction pathways [1]. The parent drug methimazole does not form these adducts without prior bioactivation.

Covalent Adduct Formation
Head-to-head
Target: Sulfinic acid-derived adducts detected via EC/ESI-MS
Baseline: Parent drug methimazole — no adduct formation without prior oxidation
May support electrophilic trapping studies in metabolic activation research
N-acetylcysteine trapping; EC/ESI-MS detection
Toxicology Drug-Protein Adducts Nucleophilic Trapping Hapten Formation

Reactivity and Stability: Sulfinic Acid's Intermediate Oxidation State vs. Sulfonic Acid's Inertness

The sulfur atom in 1-Methyl-1H-imidazole-2-sulfinic acid is in the +4 oxidation state, classified as a metastable intermediate between the sulfenic acid (S(II)) and sulfonic acid (S(VI)) . This intermediate state allows for further oxidation to the inert sulfonic acid or reduction back to the thiol species, a redox versatility not shared by the stable, fully oxidized 1-Methylimidazole-2-sulfonic acid [1]. In kinetic studies of methimazole oxidation, the sulfinic acid was observed as a major intermediate under excess methimazole conditions before further conversion.

Redox Lability
Class-level
S(IV) intermediate oxidation state; metastable; can be further oxidized or reduced
May support sequential oxidation pathway studies
General chemical property; structural analysis confirmation
Chemical Reactivity Redox Chemistry Stability Intermediate Trapping

Predicted Toxicity Profile: LogP and TPSA Compliance vs. Reference Drug Methimazole

Computational toxicology predictions indicate a distinct physicochemical profile. The sulfinic acid metabolite has a predicted logP of -1.348 and a TPSA of 55.12 Ų [1]. This contrasts sharply with the parent drug methimazole, which has a predicted logP of -0.02 and a TPSA of 94.9 Ų [2]. The metabolite's significantly lower logP suggests much higher hydrophilicity, impacting membrane permeability and distribution, while its lower TPSA and negative logP place it outside the Pfizer '3/75' rule's toxicophore space (high logP >3, low TPSA <75), a different risk profile from the parent drug.

Predicted Physicochemical Profile
Cross-study
LogP: -1.348 (target) vs -0.02 (parent)
TPSA: 55.12 Ų (target) vs 94.9 Ų (parent)
May inform extraction and permeability study design
In silico prediction; atom-based calculation
In Silico Toxicology Drug Safety Physicochemical Properties

High-Impact Application Scenarios for 1-Methyl-1H-imidazole-2-sulfinic acid in Drug Safety and Metabolism Research


Verification of Methimazole Bioactivation Pathways in In Vitro Hepatotoxicity Assays

Use 1-Methyl-1H-imidazole-2-sulfinic acid as a quantitative reference standard in LC-MS/MS methods to confirm the generation of the reactive sulfinic acid intermediate in human or feline hepatocyte incubations with methimazole. Its pH-dependent formation profile [1] and verified adduct formation with N-acetylcysteine [2] make it the definitive marker for authenticating FMO-mediated bioactivation in your model system, eliminating false positives from the co-eluting sulfonic acid metabolite.

Electrochemical Synthesis and Trapping Studies of Reactive Drug Metabolites

Employ EC/ESI-MS platforms to generate 1-Methyl-1H-imidazole-2-sulfinic acid in situ and perform real-time nucleophilic trapping experiments. Leveraging its intermediate S(IV) oxidation state , researchers can use this compound to study the kinetics of adduct formation with glutathione or other nucleophiles, providing critical data on the reactivity half-life and potential for haptenization that the inert sulfonic acid analog cannot replicate.

Development of Specific Antibodies or Affinity Probes for Methimazole-Induced Adducts

Utilize the covalent adduct-forming property of 1-Methyl-1H-imidazole-2-sulfinic acid with thiol-containing nucleophiles [2] to design and validate immunochemical probes. By conjugating the sulfinic acid metabolite to a carrier protein under controlled conditions, researchers can generate epitope-specific antibodies for immunohistochemical localization of drug-protein adducts in target tissues (e.g., liver), a significant advancement over non-specific detection methods.

Computational Toxicology Model Validation and PAINS Alert Screening

Incorporate the predicted physicochemical parameters of 1-Methyl-1H-imidazole-2-sulfinic acid (LogP: -1.348, TPSA: 55.12) [3] into your in silico toxicity prediction workflows. Use this data to differentiate the metabolite's risk profile from the parent drug methimazole (LogP: -0.02, TPSA: 94.9), validating machine learning models for reactive metabolite liability and ensuring your screening cascade correctly identifies sulfinic acid intermediates as a distinct toxicological hazard class.

Application
Selection Property
Validation Focus
Bioactivation pathway verification
Sulfinic acid-specific detection window
FMO-mediated bioactivation and metabolite differentiation
Electrochemical metabolite synthesis
S(IV) reactive intermediate state
Adduct formation kinetics with nucleophiles
Immunochemical probe development
Covalent adduct-forming capability
Protein conjugation and epitope-specific detection
Computational toxicology modeling
Predicted physicochemical parameters
Metabolite reactivity prediction and parent-drug differentiation
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